molecular formula C6H12ClNO3 B2379368 (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 2138266-71-2

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Cat. No. B2379368
M. Wt: 181.62
InChI Key: ZVOKGKMBTGCGQF-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride, also known as Baclofen, is a medication used to treat muscle spasticity, particularly in people with multiple sclerosis or spinal cord injuries. Baclofen works by acting as a GABA receptor agonist, which inhibits the release of excitatory neurotransmitters, leading to a reduction in muscle spasticity. In addition to its clinical use, Baclofen has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Renin Inhibitors and Angiotensinogen Analogues A study by Thaisrivongs et al. (1987) described the synthesis of a carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. Angiotensinogen analogues containing a dipeptide isostere related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid were found to be potent inhibitors of human plasma renin, suggesting potential applications in cardiovascular research (Thaisrivongs et al., 1987).

Biotransformation in Organic Synthesis Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. This process led to the scalable preparation of compounds including (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, demonstrating the synthetic utility of biotransformation in creating drug-like compounds (Chen et al., 2012).

Potential in Peptide Synthesis Ramage et al. (1984) explored the use of 1-oxo-1-chlorophospholane as a reagent for activating Nα-protected amino acids in peptide bond formation. This research has implications for the synthesis of peptides, where compounds related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid could play a role (Ramage et al., 1984).

Application in Nucleoside Analogue Synthesis A study by Liu et al. (2000) involved synthesizing nucleoside analogues using a compound structurally related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These compounds were evaluated for their cytotoxicity and antiviral activity, indicating potential applications in antiviral drug development (Liu et al., 2000).

Biotechnological Production for Organic Synthesis Aurich et al. (2012) discussed the biotechnological production of carboxylic acids, including those related to (2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid. These acids are useful in the chemical synthesis of various compounds, highlighting their role as building blocks in organic synthesis (Aurich et al., 2012).

properties

IUPAC Name

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKGKMBTGCGQF-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

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